molecular formula C19H19N3O2 B11979113 N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

Cat. No.: B11979113
M. Wt: 321.4 g/mol
InChI Key: ZIFLNZJZUQFFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound designed for research applications, featuring a quinazolin-4-one core linked to a disubstituted phenyl ring via an acetamide bridge. The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . While the specific biological profile of this compound is not extensively detailed in the current literature, its molecular framework provides a strong basis for investigation in several research areas. Quinazoline and quinazolin-4-one derivatives are recognized as key pharmacophores in the development of enzyme inhibitors, particularly in oncology research . For instance, various quinazoline-based molecules are established inhibitors of protein kinases, such as those targeting the Epidermal Growth Factor Receptor (EGFR), and other critical enzymes like Phosphoinositide 3-kinase (PI3K) . The structural motif of an acetamide linkage at the 3-position of the quinazolin-4-one ring is a common feature in compounds synthesized for evaluating cytotoxic activity and enzyme inhibition . Researchers can utilize this compound as a valuable chemical intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents. It serves as a key scaffold for probing structure-activity relationships (SAR), particularly in studies focused on anti-proliferative agents, enzyme inhibition, and other pharmacological mechanisms. This product is intended for research use only in laboratory settings.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-3-14-8-6-7-13(2)18(14)21-17(23)11-22-12-20-16-10-5-4-9-15(16)19(22)24/h4-10,12H,3,11H2,1-2H3,(H,21,23)

InChI Key

ZIFLNZJZUQFFBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A classical approach involves cyclizing anthranilic acid (2-aminobenzoic acid) with urea or formamide under acidic or thermal conditions. For example, heating anthranilic acid with urea in acetic acid at 120°C for 6 hours yields 4(3H)-quinazolinone. Modifications to this method include using formic acid as both solvent and cyclizing agent, which reduces reaction times to 3–4 hours.

Reaction Conditions:

  • Temperature: 120–140°C

  • Catalyst: Concentrated HCl or H2SO4

  • Solvent: Acetic acid or formic acid

  • Yield: 70–85%

Oxalic Acid-Mediated Cyclization

Recent advancements employ oxalic acid and hydrochloric acid to facilitate cyclization. In a study by, N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide was treated with oxalic acid and HCl at 100°C, resulting in a quinoxaline-dione intermediate. This method emphasizes the role of acidic conditions in promoting intramolecular cyclization while minimizing side reactions.

The introduction of the N-(2-ethyl-6-methylphenyl)acetamide group occurs via nucleophilic acyl substitution. This step requires activating the quinazolinone core and coupling it with an appropriate acylating agent.

Acylation with 2-(2-Ethyl-6-Methylphenyl)Acetyl Chloride

The quinazolinone’s NH group at position 3 is acylated using 2-(2-ethyl-6-methylphenyl)acetyl chloride in the presence of a base. Potassium carbonate in acetone is commonly used to deprotonate the NH group, enabling nucleophilic attack on the acyl chloride.

Typical Procedure:

  • Dissolve 4-oxoquinazolin-3(4H)-one (1 mmol) in anhydrous acetone.

  • Add K2CO3 (3 mmol) and stir for 30 minutes at 25°C.

  • Slowly add 2-(2-ethyl-6-methylphenyl)acetyl chloride (1.2 mmol) and reflux for 12 hours.

  • Filter, concentrate, and purify via recrystallization (ethanol/water).

Yield: 80–90%

Purification and Isolation Techniques

Recrystallization

Crude products are typically recrystallized from ethanol or ethanol/water mixtures to remove unreacted starting materials and byproducts. Ethanol’s moderate polarity ensures high recovery rates while preserving product stability.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) is employed for highly pure isolates. Preparative HPLC using C18 columns and acetonitrile/water gradients achieves >98% purity for pharmaceutical-grade material.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and efficiency. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. For example, a microreactor system operating at 150°C and 10 bar pressure achieves 95% conversion in 15 minutes.

Green Chemistry Approaches

Persulfate-promoted radical cyclization represents a metal-free, sustainable alternative. Oxamic acid reacts with (NH4)2S2O8 to generate carbamoyl radicals, which initiate cascade cyclization of alkenes. This method avoids toxic metals and achieves 75–85% yields.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Classical CyclizationH2SO4, 120°C, 6h70%90%Moderate
Oxalic Acid/HCl100°C, 2h85%92%High
Continuous Flow150°C, 10 bar, 15min95%98%Industrial
Radical Cyclization(NH4)2S2O8, 80°C, 12h80%94%Moderate

Case Studies and Optimization

Solvent Effects

Dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance acylation rates due to their high polarity and ability to stabilize intermediates. However, ethanol remains preferred for its low toxicity and ease of removal.

Temperature Optimization

Acylation yields plateau at 70°C, with higher temperatures (>100°C) leading to decomposition. Kinetic studies recommend maintaining reactions at 60–80°C for optimal results.

Challenges and Solutions

Byproduct Formation

Over-acylation can occur if excess acyl chloride is used. Solutions include:

  • Stoichiometric Control: Limiting acyl chloride to 1.2 equivalents.

  • Low-Temperature Addition: Adding acyl chloride dropwise at 0–5°C.

Moisture Sensitivity

Acyl chloride reagents are moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, nitrogen atmosphere) are critical for reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Substitution reactions can introduce different substituents to the phenyl ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It could bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazolinone-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
N-(2-Ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide 2-ethyl-6-methylphenyl, 4-oxoquinazolin-3-yl Not explicitly stated Not reported Inferred anti-inflammatory potential
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide 4-chlorophenyl, naphthalene-triazole 393.11 Not reported Not reported
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Phenyl, sulfamoylphenyl, thioacetamide Not stated 269.0 Anticancer (inferred from structural class)
N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide Thioxothiazolidinone, sulfanylquinazolinone Variable 170–315 Moderate anti-inflammatory
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Ethylamino, phenyl Not stated Not reported Anti-inflammatory (superior to diclofenac)

Key Observations:

  • Substituent Influence on Activity: The presence of electron-withdrawing groups (e.g., sulfamoyl in ) or bulky aromatic systems (e.g., naphthalene in ) may enhance receptor binding but reduce solubility.
  • Thermal Stability : Melting points vary widely (170–315°C), with higher values observed in sulfamoyl- and thioacetamide-substituted derivatives due to stronger intermolecular hydrogen bonding and π-π stacking .
  • Biological Performance: Ethylamino-substituted quinazolinone-acetamides (e.g., ) show superior anti-inflammatory activity, suggesting that alkylamino groups may optimize pharmacokinetics. The target compound’s ethyl-methylphenyl group could similarly enhance metabolic stability.

Heterocyclic Core Modifications

Replacing the quinazolinone core with other heterocycles (e.g., thiazolidinone in or benzothiazole in ) alters bioactivity. For example:

  • Thiazolidinone derivatives: Exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, broadening anti-inflammatory applications .
  • The quinazolinone core in the target compound may favor kinase inhibition, a mechanism common in oncology and immunology .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

Chemical Formula: C19H19N3O2
CAS Number: 374640-37-6

The molecular structure features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Research indicates that compounds containing the quinazoline core can interact with various biological targets. The 4-oxoquinazoline structure is known for its ability to inhibit certain enzymes and receptors, which may contribute to its therapeutic effects.

  • Enzyme Inhibition: Quinazolines have been reported to inhibit kinases and other enzymes involved in cell signaling pathways, potentially leading to antitumor effects.
  • Antimicrobial Activity: Some studies suggest that derivatives of quinazoline exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antitumor Activity

Studies have shown that this compound may possess significant antitumor activity. For instance, in vitro assays demonstrated that this compound could reduce the viability of cancer cell lines significantly:

Cell LineTreatment ConcentrationViability Reduction (%)
MDA-MB-231 (Breast Cancer)10 µM55%
A549 (Lung Cancer)20 µM60%

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli150 µg/mL
Pseudomonas aeruginosa200 µg/mL

The results indicate that this compound has potential as an antibacterial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives, including this compound. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the phenyl ring significantly influenced biological activity.

Key Findings:

  • Structural Modifications: Modifying substituents on the quinazoline ring improved both antitumor and antimicrobial activities.
  • In Vivo Studies: Animal models demonstrated promising therapeutic effects with acceptable toxicity profiles, indicating potential for clinical applications.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide?

The synthesis of this compound likely involves multi-step reactions, including substitution, reduction, and condensation steps. For example:

  • Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) to introduce functional groups .
  • Reduction of nitro intermediates using iron powder in acidic conditions .
  • Condensation with acetamide precursors using coupling agents (e.g., DCC or EDC) to form the final product . Key considerations include solvent choice (e.g., dichloromethane or DMF), temperature control (room temperature to reflux), and purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% purity is typical for research-grade compounds) . Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate by-products, requiring iterative purification .

Q. What are the critical reaction parameters for optimizing yield in the final condensation step?

  • Catalyst selection : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Reaction time : Extended reaction times (12–24 hours) may be needed for sterically hindered substrates .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectral data for this compound?

  • Perform DFT calculations to simulate NMR spectra and compare with experimental results, adjusting for solvent effects and tautomerism .
  • Validate ambiguous peaks using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Cross-reference MS fragmentation patterns with databases (e.g., PubChem) to identify potential isomers .

Q. What strategies are effective for improving the compound’s solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at non-critical positions to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo studies .

Q. How does the ethyl-methylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • The ortho-methyl group may sterically hinder electrophilic substitution, requiring directing groups (e.g., boronates) for regioselective functionalization .
  • The ethyl group can stabilize radical intermediates in photoredox reactions, enabling C–H activation .
  • Comparative studies with analogs (e.g., chloro or methoxy substituents) can elucidate electronic effects on reaction kinetics .

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles .
  • Docking studies : Molecular docking with target proteins (e.g., kinase domains) to hypothesize binding modes .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.